tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-5-12-13(4)9(8)7-14/h5H,6-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBHFJOKPVPTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856711 | |
| Record name | tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-16-6 | |
| Record name | tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Aerobic Cyclization
The copper-catalyzed aerobic cyclization method represents a robust approach for constructing the pyrrolo[3,4-c]pyrazole scaffold. Fan and colleagues demonstrated that α,β-unsaturated N-tosylhydrazones (103 ) react with N-heteroaryl chlorides (58 ) under mild conditions to yield bi(heteroaryl) pyrazole derivatives (57 ) with efficiencies exceeding 70% . For the target compound, this method involves:
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Core Formation : Cyclization of a pre-functionalized pyrrole precursor with a pyrazole moiety under Cu(I) catalysis.
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Protection Strategy : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in dichloromethane.
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Methylation : Quaternization of the pyrazole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.
Critical parameters include the use of dioxane as the optimal solvent and triethylamine as a base, which suppresses side reactions such as N-oxide formation . Table 1 summarizes the reaction conditions and yields for this pathway.
Table 1: Copper-Catalyzed Aerobic Cyclization Parameters
Iodine-Catalyzed Reaction of Aldehyde Hydrazones
Iodine-mediated cyclization offers a cost-effective route to functionalized pyrazoles. A reported protocol involves the reaction of aldehyde hydrazones with electron-deficient olefins in the presence of 20 mol% molecular iodine and tert-butyl hydroperoxide (TBHP) as an oxidant . For the target compound, this method proceeds via:
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Hydrazone Activation : Formation of a diazo intermediate through iodine-mediated dehydrogenation.
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Cycloaddition : [3+2] Cycloaddition with a pyrrole-derived olefin to establish the fused ring system.
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Boc Protection : Post-cyclization protection of the secondary amine using Boc anhydride.
Notably, solvent screening revealed dimethylformamide (DMF) as superior to acetonitrile or dichloroethane, achieving yields up to 81% when benzoyl peroxide (BPO) replaced TBHP . However, over-oxidation of the tert-butyl group remains a limitation, necessitating precise stoichiometric control.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) streamline the synthesis by converging three reactants into a single pot. Alizadeh-Kouzehrash et al. developed an MCR employing 4-toluenesulfonic acid as a catalyst in ethanol under reflux . Applied to the target compound, the steps include:
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Condensation : Reaction of a β-ketoester, methylhydrazine, and a pyrrole aldehyde to form the pyrrolopyrazole core.
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In Situ Protection : Direct Boc group introduction using Boc anhydride during the workup phase.
This method benefits from high atom economy and reduced purification steps, though yields (65–70%) are marginally lower than those of copper-catalyzed routes . Recycling the heterogeneous catalyst MMT K10 for five cycles without activity loss further enhances sustainability .
Diazo Intermediate-Based Cycloadditions
Diazo chemistry enables precise control over ring-forming reactions. Dimirjian and colleagues utilized vinyldiazo ketones (32 ) in a thermal cyclization with alkynes (60 ) to generate spirocyclic pyrazoles (62 ) . Adapted for the target compound, this pathway involves:
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Diazo Preparation : Synthesis of a vinyldiazo ketone precursor through Bamford-Stevens reaction.
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Intramolecular Cycloaddition : Heating in dichloroethane to induce [3+2] cycloaddition, forming the bicyclic framework.
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Functionalization : Sequential Boc protection and N-methylation under mild basic conditions.
Key advantages include excellent regioselectivity and compatibility with sensitive functional groups. However, the requirement for anhydrous conditions and specialized diazo handling limits scalability .
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for tert-Butyl 1-Methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Synthesis
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Copper-Catalyzed | 72–78% | High reproducibility, mild conditions | Cost of Cu catalysts |
| Iodine-Mediated | 65–81% | Low-cost reagents, oxidative tolerance | Over-oxidation risks |
| Multicomponent | 65–70% | Sustainability, reduced steps | Moderate yields |
| Diazo Cycloaddition | 60–68% | Excellent selectivity | Scalability challenges |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The core pyrrolo[3,4-c]pyrazole scaffold is conserved across analogs, but substituents at positions 1, 3, and 6 modulate physicochemical and biological properties. Key examples include:
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility : The tert-butyl group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Benzyl derivatives (e.g., CAS 2228971-71-7) exhibit higher logP values (~3.5) .
- Stability: Amino-substituted analogs (e.g., CAS 398491-59-3) are sensitive to oxidation, requiring storage under inert conditions .
- Thermal Properties : Melting points for tert-butyl derivatives typically range 120–150°C, while benzyl analogs melt at lower temperatures (~90°C) due to reduced crystallinity .
Key Research Findings
Substituent-Driven Activity: The 3-amino group in CAS 398491-59-3 is essential for kinase inhibition, as removal reduces potency by >100-fold .
Synthetic Challenges : Halogenated derivatives (e.g., iodo analog) require stringent temperature control to avoid decomposition .
Safety Profiles: Amino-substituted compounds (e.g., CAS 398491-59-3) carry warnings for skin/eye irritation (H315, H319) , whereas tert-butyl esters are generally low-risk.
Biological Activity
tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, particularly its anti-inflammatory effects and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 238.29 g/mol. The compound features a pyrrolo-pyrazole core structure, which is known for its diverse biological activities.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of various derivatives of the pyrrolo[3,4-c]pyrazole scaffold. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.
Table 1: Inhibition Potency of Related Compounds
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Celecoxib | 0.04 ± 0.01 | Not reported | - |
| Compound A (similar structure) | 0.034 | 0.052 | 1.53 |
| tert-butyl derivative | Not reported | Not reported | - |
The selectivity index is calculated by comparing the IC50 values for COX-2 and COX-1 inhibition. A higher index indicates a preference for inhibiting COX-2 over COX-1, which is desirable in reducing gastrointestinal side effects associated with non-selective NSAIDs.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that substitutions at various positions on the pyrazole ring can enhance or diminish anti-inflammatory potency.
Key Findings:
- Substituents at Position 3: Alkyl groups enhance lipophilicity and may improve bioavailability.
- Amino Groups: Presence of amino groups at specific positions increases interaction with COX enzymes.
Table 2: SAR Insights from Recent Studies
| Substitution Position | Type of Substitution | Effect on Activity |
|---|---|---|
| 3 | Alkyl | Increased potency |
| 5 | Amino | Enhanced selectivity for COX-2 |
| 6 | Halogen | Reduced activity |
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds related to this compound in vivo.
Case Study: Carrageenan-Induced Paw Edema Model
In a study using the carrageenan-induced paw edema model in rats, compounds structurally related to tert-butyl derivatives exhibited significant reductions in edema compared to control groups. The most effective compounds achieved up to 96% inhibition of edema formation.
Case Study: Histopathological Analysis
Histopathological evaluations revealed minimal gastrointestinal damage in rats treated with selective COX inhibitors derived from the pyrrolo[3,4-c]pyrazole framework. This suggests a favorable safety profile for these compounds compared to traditional NSAIDs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, and how are reaction conditions optimized?
- Synthetic Routes : The compound is typically synthesized via cyclization of precursors, such as tert-butyl carbamate derivatives. Key steps include forming the pyrrolo[3,4-c]pyrazole core through ring-closing reactions. For example, tert-butyl 3-amino derivatives can be synthesized using LiOH in methanol for deprotection (yield: 76%) or ethyl chloroformate with triethylamine (TEA) in THF (yield: 100%) .
- Optimization : Reaction conditions (temperature, solvent, catalysts) are critical. Methanol and THF are common solvents, with LiOH or TEA acting as bases. Continuous flow techniques may enhance scalability in industrial settings .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : NMR (¹H/¹³C) and LC-MS are standard for confirming molecular structure and purity. For instance, tert-butyl 4,6-dihydropyrrolo derivatives are analyzed via 2D NMR to resolve stereochemistry .
- Crystallography : X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines crystal packing and hydrogen-bonding networks. The tert-butyl group often influences torsional angles and lattice stability .
Advanced Research Questions
Q. What strategies resolve contradictions in synthetic yields reported under different catalytic conditions?
- Systematic Parameter Variation : Compare yields under LiOH/MeOH vs. TEA/THF conditions. LiOH may favor hydrolysis of esters, while TEA promotes carbamate formation. Kinetic studies (e.g., monitoring by HPLC) can identify rate-limiting steps .
- Mechanistic Insights : DFT calculations or in-situ IR spectroscopy may reveal intermediate species, explaining discrepancies in yields due to competing pathways .
Q. How can computational modeling predict the solid-state packing and solubility of this compound?
- Hydrogen-Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., N–H···O or C–H···π interactions), which correlate with solubility and melting points .
- Molecular Dynamics (MD) : Simulate solvation free energy in solvents like DMSO or water to predict solubility. The tert-butyl group’s hydrophobicity may reduce aqueous solubility .
Q. What approaches design derivatives with enhanced biological activity, considering regioselectivity?
- Functionalization Strategies : Introduce substituents at the 3-amino or 2-bromo positions (see analogs in and ). For example, tert-butyl 2-bromo derivatives undergo Suzuki couplings to install aryl groups for SAR studies .
- Regioselective Modifications : Use directing groups (e.g., Boc-protected amines) to control electrophilic substitution sites. Computational docking (e.g., AutoDock) can prioritize targets with improved binding to kinases or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
